3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine
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Overview
Description
3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an ethoxy group linked to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine typically involves the reaction of 3-chloropyridine with 4-pyridyl ethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy linkage. Common bases used in this reaction include potassium carbonate or sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deethoxylated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated or deethoxylated pyridine derivatives.
Substitution: Amino or thio-substituted pyridine compounds.
Scientific Research Applications
3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and ethoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine: Similar structure but with the pyridine ring attached at a different position.
2-Chloro-3-[1-(pyridin-4-yl)ethoxy]pyridine: Similar structure but with the chloro and ethoxy groups at different positions.
3-Bromo-2-[1-(pyridin-4-yl)ethoxy]pyridine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the pyridine ring system provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-chloro-2-(1-pyridin-4-ylethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9(10-4-7-14-8-5-10)16-12-11(13)3-2-6-15-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSTVHNYOHVUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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